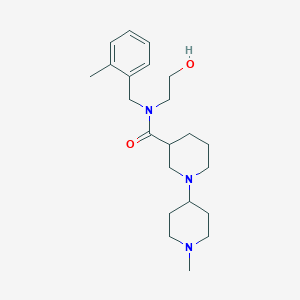

![molecular formula C20H21N5O B5378970 N-1-naphthyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5378970.png)

N-1-naphthyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Densely Substituted Phenanthrenes

This compound is utilized in the synthesis of densely substituted phenanthrenes through a [2+2+2] annulation process catalyzed by an electron-deficient rhodium(III) complex . The reaction involves the cleavage of adjacent C–H and C–N bonds under mild conditions, which is a significant method for creating complex organic structures that could have pharmaceutical applications.

Chemoselectivity in Catalytic Reactions

The use of N-1-naphthyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide instead of acetanilide can switch the reaction pathway from oxidative annulation-lactamization to non-oxidative annulation. This demonstrates its role in influencing chemoselectivity, which is crucial for developing selective synthetic routes in medicinal chemistry .

Stabilization of Catalytic Intermediates

In catalytic cycles, this compound may help stabilize cationic spiro rhodacycle intermediates. The stabilization is attributed to the neighboring phenyl and acetylamino groups, which is essential for the formation of nucleophilic C–C bonds followed by β-nitrogen elimination . This property is particularly useful in the field of catalysis and materials science.

Development of Chemical Tools in Plant Biology

As a structural analog, this compound relates to N-1-naphthylphthalamic acid (NPA), which is a well-known auxin transport inhibitor. Understanding its molecular mechanisms can guide its use in plant research and agricultural applications, such as modulating plant growth and development .

Agricultural and Horticultural Applications

The compound’s analogs are used in agriculture and horticulture to delay fruit and leaf abscission, induce parthenocarpic fruit development, and promote rooting of cut stems. These applications are vital for improving crop yields and quality .

Potential Herbicide Development

Given its structural similarity to NPA, there’s potential for developing herbicides that target specific pathways in plants. This could lead to the creation of more effective and selective agrochemicals .

Mécanisme D'action

Target of Action

The primary target of N-1-naphthyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.

Mode of Action

These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidine derivatives are known to influence a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Result of Action

It is known that a large number of pyrimidines exhibit potent anti-inflammatory effects . These effects are likely due to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Propriétés

IUPAC Name |

N-naphthalen-1-yl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-19(23-18-8-3-6-16-5-1-2-7-17(16)18)15-24-11-13-25(14-12-24)20-21-9-4-10-22-20/h1-10H,11-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRBRHZQFHXXHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=CC=CC=C32)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5378896.png)

![N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5378904.png)

![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5378908.png)

![N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5378909.png)

![N-benzyl-3-[(butylsulfonyl)amino]benzamide](/img/structure/B5378917.png)

![1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5378926.png)

![N-[4-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylacrylamide](/img/structure/B5378934.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5378939.png)

![4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol](/img/structure/B5378948.png)

![6-(1,3-benzodioxol-5-yl)-7-butyryl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5378983.png)

![N-(1-cyclohexen-1-ylmethyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378996.png)

![N-(4-bromo-1-naphthyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5379000.png)